molecular formula C11H15N3O3 B11645369 N-(3-hydroxypropyl)-N'-(pyridin-3-ylmethyl)ethanediamide

N-(3-hydroxypropyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B11645369
M. Wt: 237.25 g/mol
InChI Key: FBTFLGBAOFMCBK-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide is a synthetic organic compound that features a hydroxypropyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxypropylamine and pyridin-3-ylmethylamine.

    Formation of Intermediate: The starting materials are reacted with ethylenediamine under controlled conditions to form an intermediate compound.

    Amidation Reaction: The intermediate compound undergoes an amidation reaction with a suitable reagent, such as an acid chloride or anhydride, to form the final product, N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridinylmethyl group can be reduced to form a piperidinylmethyl group.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-(3-oxopropyl)-N’-(pyridin-3-ylmethyl)ethanediamide.

    Reduction: Formation of N-(3-hydroxypropyl)-N’-(piperidin-3-ylmethyl)ethanediamide.

    Substitution: Formation of various substituted ethanediamide derivatives.

Scientific Research Applications

N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The hydroxypropyl and pyridinylmethyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)-N’-(pyridin-2-ylmethyl)ethanediamide
  • N-(3-hydroxypropyl)-N’-(pyridin-4-ylmethyl)ethanediamide
  • N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide

Uniqueness

N-(3-hydroxypropyl)-N’-(pyridin-3-ylmethyl)ethanediamide is unique due to the specific positioning of the hydroxypropyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-(3-hydroxypropyl)-N'-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C11H15N3O3/c15-6-2-5-13-10(16)11(17)14-8-9-3-1-4-12-7-9/h1,3-4,7,15H,2,5-6,8H2,(H,13,16)(H,14,17)

InChI Key

FBTFLGBAOFMCBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCCCO

Origin of Product

United States

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